![molecular formula C14H12ClN3 B7460012 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole, also known as CPI-455, is a chemical compound that has gained attention in scientific research due to its potential in the treatment of various diseases.
Wirkmechanismus
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole binds to the bromodomain of BET proteins, preventing them from interacting with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional machinery to target genes, leading to the downregulation of oncogenes and the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole can effectively inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in lab experiments is its selectivity for BET proteins, which allows for targeted inhibition of oncogenes without affecting normal cellular processes. However, one limitation is that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for research on 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole. One area of interest is the development of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole analogs with improved potency and selectivity. Another direction is the investigation of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies on the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, may provide further insights into the potential therapeutic applications of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole.
Conclusion
In conclusion, 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole is a promising chemical compound with potential applications in the treatment of cancer. Its selective inhibition of BET proteins has been shown to effectively suppress cancer cell growth and induce apoptosis. Further research is needed to investigate its efficacy in different cancer types and to develop improved analogs.
Synthesemethoden
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole involves the reaction of 2-methylbenzimidazole with 6-chloropyridine-3-carbaldehyde in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The resulting compound is then purified using column chromatography to obtain 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been studied extensively for its potential in the treatment of cancer, specifically targeting the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been shown to selectively inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the suppression of cancer cell growth.
Eigenschaften
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-10-17-12-4-2-3-5-13(12)18(10)9-11-6-7-14(15)16-8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWHZNRWDGTVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.